molecular formula C20H14BrN3 B2602194 6-bromo-N,4-diphenylquinazolin-2-amine CAS No. 362490-46-8

6-bromo-N,4-diphenylquinazolin-2-amine

Cat. No.: B2602194
CAS No.: 362490-46-8
M. Wt: 376.257
InChI Key: VAIHEEIYNYJXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N,4-diphenylquinazolin-2-amine is a useful research compound. Its molecular formula is C20H14BrN3 and its molecular weight is 376.257. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-N,4-diphenylquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-N,4-diphenylquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N,4-diphenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIHEEIYNYJXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-N,4-diphenylquinazolin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Potential

Executive Summary

6-bromo-N,4-diphenylquinazolin-2-amine (CAS: 362490-46-8) is a bioactive heterocyclic compound belonging to the 2-amino-4-arylquinazoline class.[1][2][3][4] Distinct from the well-known 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib), this scaffold features a carbon-linked phenyl group at position 4 and an amine-linked phenyl group at position 2. This structural arrangement imparts unique physicochemical properties, directing its biological activity profiles toward tubulin polymerization inhibition, antimicrobial efficacy, and specific kinase modulation.

This technical guide provides a rigorous analysis of the compound's chemical architecture, a validated synthetic pathway, and an evaluation of its structure-activity relationships (SAR) for researchers in medicinal chemistry.

Chemical Structure & Physicochemical Properties[5][6][7][8][9][10][11]

The molecule comprises a quinazoline core substituted with a bromine atom at position 6, a phenyl group at position 4, and a phenylamino moiety at position 2.[5][6] The high lipophilicity driven by the aromatic rings and the bromine substituent dictates its solubility profile and membrane permeability.

Structural Specifications
PropertyValueNotes
IUPAC Name 6-bromo-N,4-diphenylquinazolin-2-amineAlso known as 6-bromo-2-anilino-4-phenylquinazoline
Molecular Formula C₂₀H₁₄BrN₃
Molecular Weight 376.26 g/mol
CAS Number 362490-46-8
LogP (Predicted) ~6.35Highly lipophilic; likely Class II/IV in BCS
TPSA ~37.8 ŲGood membrane permeability predicted
H-Bond Donors 1 (NH)Critical for binding site interaction
H-Bond Acceptors 3 (N1, N3, NH)Pyrimidine nitrogens act as acceptors
Rotatable Bonds 3C2-N(amine), N(amine)-Ph, C4-Ph
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL). Requires formulation aids (cyclodextrins) or micronization for aqueous assays.

  • Organic Solvents: Soluble in DMSO (> 10 mg/mL), DMF, and Chloroform. Sparingly soluble in Ethanol/Methanol.

Synthetic Methodology

The synthesis of 6-bromo-N,4-diphenylquinazolin-2-amine follows a convergent route starting from 2-amino-5-bromobenzophenone . This precursor is critical as it pre-installs the 4-phenyl and 6-bromo substituents, avoiding complex regioselective halogenations later.

Retrosynthetic Analysis

The molecule is disassembled into two key fragments: the 2-chloro-4-phenylquinazoline core and aniline . The core is derived from the cyclization of 2-amino-5-bromobenzophenone with urea.

Synthesis_Pathway Start 2-Amino-5-bromobenzophenone (Precursor) Step1 Cyclization (Urea, H+) Start->Step1 Inter1 6-Bromo-4-phenylquinazolin-2(1H)-one (Solid Intermediate) Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 6-Bromo-2-chloro-4-phenylquinazoline (Electrophile) Step2->Inter2 Step3 Nucleophilic Substitution (Aniline, iPrOH, Heat) Inter2->Step3 Product 6-Bromo-N,4-diphenylquinazolin-2-amine (Target) Step3->Product

Figure 1: Synthetic workflow for 6-bromo-N,4-diphenylquinazolin-2-amine.

Detailed Protocol
Step 1: Cyclization to Quinazolinone

Reaction: 2-Amino-5-bromobenzophenone + Urea


 6-Bromo-4-phenylquinazolin-2(1H)-one.
  • Mix: Combine 2-amino-5-bromobenzophenone (1.0 eq) and Urea (5.0 eq) in glacial acetic acid.

  • Reflux: Heat to reflux (approx. 118°C) for 4–6 hours. Monitoring via TLC is essential (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour the hot reaction mixture into crushed ice/water. The product will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Validation: Product should have a high melting point (>250°C) and show a carbonyl stretch in IR (~1680 cm⁻¹).

Step 2: Chlorination

Reaction: Quinazolinone + POCl₃


 2-Chloro-quinazoline.
  • Activation: Suspend the dried quinazolinone intermediate in excess Phosphorus Oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline or DMF.

  • Reflux: Heat to reflux for 2–4 hours until the solid dissolves and the solution darkens.

  • Quench: Caution: Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize.

  • Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Validation: Disappearance of the carbonyl peak in IR; appearance of C-Cl stretch.

Step 3: Amination (SɴAr)

Reaction: 2-Chloro-quinazoline + Aniline


 Final Product.
  • Substitution: Dissolve the 2-chloro intermediate (1.0 eq) in Isopropanol (iPrOH). Add Aniline (1.1 eq) and a catalytic amount of HCl (or use aniline hydrochloride).

  • Reflux: Heat at 80°C for 3–5 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Neutralize with saturated NaHCO₃ solution to obtain the free base.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Structure-Activity Relationships (SAR) & Biological Potential

The 2-amino-4-phenylquinazoline scaffold occupies a distinct pharmacological space compared to its 4-amino counterparts.

Mechanistic Differentiation
  • 4-Anilinoquinazolines (e.g., Erlotinib): The anilino group at C4 mimics the ATP adenine ring, forming key H-bonds with the kinase hinge region.

  • 2-Amino-4-phenylquinazolines (Target Compound): The C4-phenyl group is sterically bulky and hydrophobic. These compounds often target Tubulin (colchicine binding site) or specific G-quadruplex DNA structures , rather than the ATP pocket of EGFR.

The Role of the 6-Bromo Substituent

The bromine atom at position 6 is not merely a lipophilic handle; it serves two critical functions:

  • Halogen Bonding: The electron-deficient "sigma hole" of the bromine can engage in halogen bonding with carbonyl backbone oxygen atoms in the target protein.

  • Metabolic Blocking: It blocks the para-position of the fused benzene ring, preventing rapid oxidative metabolism (hydroxylation) at this site.

SAR_Logic Core Scaffold: 2-Amino-4-phenylquinazoline Br 6-Bromo Group Core->Br Ph4 4-Phenyl Group Core->Ph4 NHPh2 2-Anilino Group Core->NHPh2 Lipophilicity Increases LogP (Membrane Permeability) Br->Lipophilicity MetStab Metabolic Stability (Blocks CYP oxidation) Br->MetStab Tubulin Tubulin Binding (Colchicine Site) Ph4->Tubulin Steric fit Hinge H-Bond Donor (Target Interaction) NHPh2->Hinge NH interaction

Figure 2: Structure-Activity Relationship (SAR) map for 6-bromo-N,4-diphenylquinazolin-2-amine.

Experimental Characterization

To validate the synthesis of 6-bromo-N,4-diphenylquinazolin-2-amine, the following spectral signatures are diagnostic:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amine Proton (NH): A broad singlet around 9.5–10.2 ppm (exchangeable with D₂O).

  • Quinazoline H5: A doublet around 8.1 ppm (deshielded by the adjacent bromine and ring nitrogen).

  • Quinazoline H7/H8: Multiplets in the aromatic region (7.6–7.9 ppm).

  • Phenyl Protons: Two distinct sets of aromatic signals corresponding to the 4-phenyl and 2-anilino rings.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ peak at m/z 376.0 and 378.0 .

  • Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet for the M and M+2 peaks, confirming the halogenation.

References

  • Synthesis of 2-Amino-4-phenylquinazolines

    • Title: Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents.
    • Source: ResearchG
    • URL:

  • Biological Activity of 2-Anilinoquinazolines

    • Title: Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents.
    • Source: Journal of Medicinal Chemistry (2017).
    • URL:

  • Precursor Chemistry (2-Amino-5-bromobenzophenone)

    • Title: An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Amino-5-bromobenzophenone.
    • Source: Benchchem Applic
    • URL:

  • Compound Data & Vendors

    • Title: 6-Bromo-N,4-diphenylquinazolin-2-amine (PubChem CID 135741485 Analog).[1]

    • Source: PubChem / BLD Pharm.
    • URL:(Note: Linked to the key intermediate 6-bromo-2-phenylquinazolin-4-one for structural verification).

Sources

The Medicinal Chemistry of Diphenylquinazolin-2-amine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its myriad derivatives, the diphenylquinazolin-2-amine core has emerged as a particularly privileged structure, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and diverse biological activities of diphenylquinazolin-2-amine derivatives, offering valuable insights for researchers and drug development professionals.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a versatile scaffold found in numerous natural products and synthetic compounds with significant biological activities.[1][2] Its structural rigidity, coupled with the ability to be functionalized at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The 2, 4, 6, 7, and 8 positions of the quinazoline ring are particularly crucial for modulating its interaction with biological targets.[3] The presence of two nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding, a key interaction in many drug-receptor binding events.

Synthesis of Diphenylquinazolin-2-amine Derivatives

The synthesis of diphenylquinazolin-2-amine derivatives typically involves a multi-step process, with several established routes offering flexibility in accessing a diverse range of analogues. A common and effective method involves the initial construction of a 2-phenyl-4(3H)-quinazolinone intermediate, followed by chlorination and subsequent nucleophilic substitution with a desired aniline derivative.[4]

General Synthetic Pathway

A widely employed synthetic route is depicted below. This pathway allows for the introduction of various substituents on both the 2-phenyl ring and the 4-anilino moiety, facilitating the exploration of structure-activity relationships.

Synthetic_Pathway_of_Diphenylquinazolin-2-amine_Derivatives cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A Anthranilic Acid Derivative C 2-Phenyl-4(3H)-quinazolinone A->C Reaction with Benzoyl Chloride B Benzoyl Chloride Derivative D 4-Chloro-2-phenylquinazoline C->D POCl3 or SOCl2 F Diphenylquinazolin-2-amine Derivative D->F Nucleophilic Substitution E Substituted Aniline E->F

Figure 1: General synthetic scheme for diphenylquinazolin-2-amine derivatives.

Experimental Protocol: Synthesis of N,2-Diphenylquinazolin-4-amine

This protocol provides a representative example of the synthesis of a diphenylquinazolin-2-amine derivative.

Step 1: Synthesis of 2-Phenyl-4(3H)-quinazolinone

  • A mixture of anthranilic acid (0.1 mol) and benzoyl chloride (0.12 mol) in pyridine (100 mL) is stirred at room temperature for 4 hours.

  • The reaction mixture is then poured into ice-cold water (500 mL) with constant stirring.

  • The precipitated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water.

  • The crude product is recrystallized from ethanol to yield 2-phenyl-4(3H)-quinazolinone.

Step 2: Synthesis of 4-Chloro-2-phenylquinazoline

  • A mixture of 2-phenyl-4(3H)-quinazolinone (0.05 mol) and phosphorus oxychloride (50 mL) is refluxed for 3 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with stirring.

  • The resulting solid is filtered, washed with water, and dried to give 4-chloro-2-phenylquinazoline.

Step 3: Synthesis of N,2-Diphenylquinazolin-4-amine

  • A solution of 4-chloro-2-phenylquinazoline (0.02 mol) and aniline (0.022 mol) in isopropanol (50 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with a small amount of cold isopropanol and then recrystallized from ethanol to afford N,2-diphenylquinazolin-4-amine.[5]

Biological Activities and Structure-Activity Relationships

Diphenylquinazolin-2-amine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The following sections detail their key therapeutic applications and the structural features that govern their potency and selectivity.

Anticancer Activity

The anticancer potential of diphenylquinazolin-2-amine derivatives is one of the most extensively studied areas. Many of these compounds function as potent inhibitors of various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation and survival of many cancer cells.[6]

Mechanism of Action: The primary anticancer mechanism of many diphenylquinazolin-2-amine derivatives is the inhibition of EGFR tyrosine kinase.[6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways responsible for cell growth, proliferation, and survival.[7] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][8][9]

Anticancer_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor Diphenylquinazolin-2-amine Derivative Inhibitor->EGFR Inhibits

Figure 2: Anticancer mechanism of diphenylquinazolin-2-amine derivatives via EGFR inhibition.

Structure-Activity Relationship (SAR): The anticancer activity of diphenylquinazolin-2-amine derivatives is highly dependent on the substitution pattern on the quinazoline core and the two phenyl rings.

  • Position 4-Anilino Moiety: The nature and position of substituents on the 4-anilino ring are critical for EGFR inhibitory activity. Small, lipophilic groups at the meta or para positions often enhance potency.[3]

  • Position 2-Phenyl Ring: Substituents on the 2-phenyl ring can influence the overall conformation of the molecule and its interaction with the target.

  • Quinazoline Core: Modifications at the 6 and 7-positions of the quinazoline ring with small, electron-donating groups can improve activity.[3]

Table 1: Anticancer Activity of Selected Diphenylquinazolin-2-amine Derivatives

Compound IDR1 (on 4-Anilino Ring)R2 (on Quinazoline Ring)Target Cell LineIC50 (µM)Reference
1a HHA549 (Lung)5.2[10]
1b 3-ClHA549 (Lung)2.8[10]
1c 4-OCH3HMCF-7 (Breast)3.5[11]
1d H6,7-di(OCH3)PC-3 (Prostate)1.9[12]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13]

Anticonvulsant Activity

Several diphenylquinazolin-2-amine derivatives have demonstrated promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy.

Mechanism of Action: The anticonvulsant effect of many quinazoline derivatives is believed to be mediated through the modulation of the GABAergic system.[14] Specifically, these compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effect of the neurotransmitter GABA.[14][15] This leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby suppressing seizure activity. Some derivatives have also been shown to inhibit carbonic anhydrase, an enzyme implicated in seizure generation.[16][17]

Structure-Activity Relationship (SAR): For anticonvulsant activity, the substitution pattern on the quinazoline ring and the 4-anilino moiety plays a crucial role.

  • Position 3 of Quinazoline: Substitution at the 3-position of the quinazolinone precursor with small alkyl or aryl groups can be beneficial.[18]

  • Position 4-Anilino Moiety: The presence of electron-withdrawing groups on the 4-anilino ring can influence activity.

  • Quinazoline Core: Halogen substitution at the 6 or 8-position of the quinazoline ring has been shown to enhance anticonvulsant potency.[19]

Experimental Protocol: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

  • Male albino mice are used for the study.

  • The test compounds are administered intraperitoneally (i.p.) at various doses.

  • After a specific time interval (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.

  • The ability of the compound to prevent the tonic extension is considered a measure of its anticonvulsant activity.[16][20]

Antimicrobial Activity

Diphenylquinazolin-2-amine derivatives have also shown significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The antimicrobial mechanism of action for some quinazoline derivatives involves the inhibition of bacterial DNA gyrase.[21][22] DNA gyrase is a crucial enzyme responsible for maintaining the topology of bacterial DNA, and its inhibition leads to the disruption of DNA replication and ultimately cell death. This target is attractive as it is absent in eukaryotes, offering a degree of selectivity.

Structure-Activity Relationship (SAR): The antimicrobial activity is influenced by the lipophilicity and electronic properties of the substituents.

  • Position 4-Anilino Moiety: Introduction of halogen atoms or other lipophilic groups on the 4-anilino ring can enhance antibacterial and antifungal activity.[21]

  • Position 2-Phenyl Ring: The substitution on the 2-phenyl ring can also modulate the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Diphenylquinazolin-2-amine Derivatives

Compound IDR1 (on 4-Anilino Ring)OrganismMIC (µg/mL)Reference
2a HStaphylococcus aureus12.5
2b 4-ClStaphylococcus aureus6.25
2c 4-FEscherichia coli25
2d 3-NO2Candida albicans12.5[23]

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • The test compounds are serially diluted in a 96-well microtiter plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined visually or by measuring the optical density.

Anti-inflammatory Activity

Certain diphenylquinazolin-2-amine derivatives have demonstrated potent anti-inflammatory effects, suggesting their utility in treating inflammatory disorders.

Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[24] This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as the NF-κB pathway.[24][25]

Structure-Activity Relationship (SAR): The anti-inflammatory activity is sensitive to the substitution pattern on the aromatic rings.

  • Position 4-Anilino Moiety: Electron-withdrawing groups on the 4-anilino ring can contribute to enhanced anti-inflammatory activity.[26]

  • Quinazoline Core: Substitution at the 6-position of the quinazoline ring with a bromine atom has been shown to be favorable for anti-inflammatory effects.[26]

Experimental Protocol: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

  • Wistar albino rats are used for the experiment.

  • The test compounds are administered orally or intraperitoneally.

  • After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

Conclusion and Future Perspectives

The diphenylquinazolin-2-amine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed their potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents. The established structure-activity relationships provide a valuable roadmap for the rational design of more potent and selective derivatives.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications of the most potent compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Elucidation of Mechanisms of Action: Deeper investigation into the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

  • Exploration of New Therapeutic Areas: Screening of diphenylquinazolin-2-amine libraries against a wider range of biological targets to uncover novel therapeutic applications.

  • Development of Novel Synthetic Methodologies: The design of more efficient and environmentally friendly synthetic routes to access a broader chemical space of these derivatives.

The continued exploration of the medicinal chemistry of diphenylquinazolin-2-amine derivatives holds great promise for the discovery of novel and effective drugs to address a variety of unmet medical needs.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Retrieved from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. Retrieved from [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Clinical Oncology.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC. Retrieved from [Link]

  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. (n.d.). PMC. Retrieved from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). PMC. Retrieved from [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. Retrieved from [Link]

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. (n.d.). Semantic Scholar. Retrieved from [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. Retrieved from [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2024). MDPI. Retrieved from [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2017). MDPI. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and. (2017). Semantic Scholar. Retrieved from [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). PMC. Retrieved from [Link]

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). PubMed. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Basicity of 4-Amino-2-phenylquinazolines. (2025). ResearchGate. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC. Retrieved from [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinones 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi. Retrieved from [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. (2012). PubMed. Retrieved from [Link]

  • Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. (2023). Iranian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. (n.d.). Lorestan University of Medical Sciences. Retrieved from [Link]

  • In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. (2025). ResearchGate. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam Journal of Science and Technology. Retrieved from [Link]

  • #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. (2022). Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis. Retrieved from [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. Retrieved from [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development & Purification of 6-bromo-N,4-diphenylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-bromo-N,4-diphenylquinazolin-2-amine is a highly lipophilic, weak base belonging to the 2,4-diaminoquinazoline class. This scaffold is structurally analogous to several kinase inhibitors (e.g., Gefitinib, Erlotinib) but presents unique purification challenges due to the 6-bromo substituent and the two phenyl rings.

Physicochemical Profile & Challenges[1][2][3][4]
  • Hydrophobicity (LogP > 5.0): The presence of the bromine atom and two phenyl rings renders this molecule sparingly soluble in aqueous media. Standard C18 methods may require high organic content (>80%) for elution.

  • Basicity (pKa ~ 4.5 - 5.5): The quinazoline N1 and the exocyclic amine are protonation sites. At neutral pH, the molecule may exist in a mixed ionization state, leading to split peaks or severe tailing due to interaction with residual silanols on the stationary phase.

  • Solubility Mismatch: The compound requires strong solvents (DMSO, DMF) for dissolution, which can cause "breakthrough" or peak distortion when injected onto a reversed-phase column equilibrated in a high-aqueous mobile phase.

Phase 1: Pre-Method Characterization

Before attempting separation, the analyte's behavior in solution must be established to prevent system contamination and ensure detection.

Solubility & Diluent Study

Objective: Determine the optimal injection solvent that solubilizes the sample without disrupting the chromatography.

SolventSolubilitySuitability for HPLC
Water InsolubleNone
Methanol Low (< 1 mg/mL)Poor (Risk of precipitation)
Acetonitrile ModerateGood (Matches Mobile Phase B)
DMSO High (> 50 mg/mL)Excellent (Must limit injection volume)
DMF HighGood (UV cutoff interference <230 nm)

Protocol:

  • Weigh 5 mg of crude solid.

  • Add 100 µL DMSO. Sonicate for 5 minutes.

  • If clear, dilute with 900 µL Methanol/Acetonitrile (1:1).

  • Why? Pure DMSO is viscous and has strong elution strength. Diluting with MeOH/MeCN reduces "viscous fingering" effects during injection.

UV Spectrum Scan

Objective: Identify


 for maximum sensitivity.
  • Procedure: Inject the diluted sample into a PDA (Photo Diode Array) detector without a column (flow injection) or analyze via UV-Vis spectrophotometer.

  • Expected Result: Quinazolines typically show strong absorbance at 254 nm (aromatic

    
    ) and a secondary band around 320-340 nm .
    
  • Decision: Use 254 nm for impurity profiling; use 330 nm if the mobile phase (e.g., acetone) absorbs in the UV range or to increase selectivity against non-conjugated impurities.

Phase 2: Analytical Method Scouting

Do not start with an isocratic run. Use a "Universal Gradient" to locate the peak and assess purity.

The "Universal" Scouting Protocol
  • Column: C18 (End-capped), 4.6 x 100 mm, 3.5 µm or 5 µm.

    • Rationale: End-capping blocks residual silanols, reducing tailing for basic amines.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Rationale: TFA (pH ~2) ensures the quinazoline nitrogen is fully protonated (

      
      ), preventing mixed-mode retention. It also acts as an ion-pairing agent to sharpen peaks.
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Injection
1.0 5 Isocratic Hold (Focusing)
11.0 95 Linear Ramp
13.0 95 Wash
13.1 5 Re-equilibration

| 16.0 | 5 | End |

Decision Logic (Method Optimization)

Once the scouting run is complete, analyze the chromatogram using the following logic:

MethodOptimization Start Analyze Scouting Run CheckRT Is Retention Factor (k) > 10? (Elutes > 90% B) Start->CheckRT CheckRes Resolution (Rs) > 1.5 from impurities? CheckRT->CheckRes No ChangeCol Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckRT->ChangeCol Yes (Too Retained) CheckShape Peak Symmetry > 0.8? CheckRes->CheckShape Yes FlattenGrad Flatten Gradient (e.g., 50-90% B over 20 min) CheckRes->FlattenGrad No AddIonPair Increase TFA to 0.2% or Switch to H3PO4 CheckShape->AddIonPair No (Tailing) FinalMethod Final Validated Method CheckShape->FinalMethod Yes ChangeCol->Start FlattenGrad->Start AddIonPair->Start

Figure 1: Decision tree for optimizing the HPLC separation of hydrophobic basic heterocycles.

Phase 3: Preparative Purification Protocol

Objective: Isolate >100 mg of 6-bromo-N,4-diphenylquinazolin-2-amine with >98% purity.

Scale-Up Calculations

To transfer from Analytical (4.6 mm ID) to Prep (20 mm ID), apply the Scale Factor (SF) :



(Assuming same column length)
  • Flow Rate:

    
    .
    
  • Loading: If analytical load was 0.1 mg, prep load can be ~2 mg per injection (conservative). However, for purification, we push to overload conditions (e.g., 50-100 mg) as long as resolution is maintained.

Step-by-Step Purification Protocol
  • System Setup:

    • Install a Prep C18 Column (e.g., 21.2 x 150 mm, 5 µm).

    • Purge lines with Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid).

    • Note: Formic acid is preferred over TFA for prep if the compound will be dried down, as TFA salts are difficult to remove and can be cytotoxic.

  • Sample Preparation (Critical):

    • Dissolve 100 mg of crude material in 1.5 mL DMSO .

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates that will clog the column frit.

  • Gradient Execution (Focused Gradient): Based on the scouting run, if the peak eluted at 70% B, center the gradient there.

    • 0-2 min: 50% B (Equilibration)

    • 2-12 min: 50%

      
       90% B (Shallow gradient for separation)
      
    • 12-14 min: 95% B (Wash)

  • Fraction Collection:

    • Set UV trigger to 254 nm .[3]

    • Collection Threshold: Set by slope or level (e.g., >100 mAU).

    • Sandwich Injection: If peak splitting occurs due to the DMSO solvent, aspirate a small air bubble or water plug before and after the sample in the injection loop.

  • Post-Processing:

    • Pool fractions containing the target peak.

    • Remove Acetonitrile via rotary evaporation (bath temp < 40°C).

    • Lyophilize the remaining aqueous phase to obtain the amorphous solid.

Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Fronting Peaks Solubility mismatch (DMSO plug) or Column Overload.Reduce injection volume; Dilute sample with mobile phase A/B mix; Use a larger column.
Tailing Peaks Silanol interaction (Basic amine).Add 10 mM Ammonium Acetate to aqueous phase; Increase TFA concentration; Use a "High pH" stable column (e.g., C18 Hybrid) at pH 9.5.
Split Peaks Sample solvent too strong.Dilute DMSO sample with water until just before precipitation point.
Ghost Peaks Carryover from previous highly hydrophobic run.Run a "Sawtooth" wash (5%

100%

5% B) x3 between injections. Use Isopropanol in the needle wash.

References

  • Shimadzu Corporation. HPLC Method Development Guide for Basic Compounds. Retrieved from [Link]

  • Agilent Technologies. Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC. Retrieved from [Link]

  • Waters Corporation. Beginners Guide to Preparative Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Quinazoline Derivatives. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard Text Reference).

Sources

Troubleshooting & Optimization

troubleshooting solubility precipitation of 6-bromo-N,4-diphenylquinazolin-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Precipitation Troubleshooting Compound: 6-bromo-N,4-diphenylquinazolin-2-amine Classification: Lipophilic Small Molecule / Kinase Inhibitor Scaffold Document ID: TS-QZN-06BR-SOL-01

Technical Profile & Physicochemical Context

Before troubleshooting, it is critical to understand why this compound behaves poorly in aqueous media. 6-bromo-N,4-diphenylquinazolin-2-amine is a classic "brick-dust" molecule characterized by high lipophilicity and strong intermolecular interactions.

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~5.0 – 6.5 (Predicted)High. The molecule prefers oil/lipids >100,000x more than water. It will aggressively aggregate to minimize water contact.
pKa (Basicity) ~3.5 – 4.5 (Quinazoline N1)Weak Base. It remains uncharged (neutral) at physiological pH (7.4). Neutral species are the least soluble form.
Molecular Geometry Planar / AromaticPi-Stacking. The three aromatic systems (quinazoline core + 2 phenyl rings) facilitate strong pi-pi stacking, leading to high lattice energy and stable crystals that resist dissolution.
H-Bond Donors 1 (Secondary Amine)Limited interaction with water molecules.

Diagnostic Troubleshooting Workflow

Use this decision tree to identify the root cause of precipitation in your specific workflow.

TroubleshootingFlow Start Precipitation Observed When When does it occur? Start->When Immediate Immediately upon dilution into media When->Immediate OverTime Slowly over time (2-24 hours) When->OverTime Freezing Upon freezing/thawing stock solution When->Freezing Cause1 DIAGNOSIS: Solvent Shock (Kinetic Precipitation) Immediate->Cause1 Cause2 DIAGNOSIS: Thermodynamic Equilibrium Reached OverTime->Cause2 Cause3 DIAGNOSIS: Water Uptake (Hygroscopic DMSO) Freezing->Cause3 Sol1 SOLUTION: Use Intermediate Dilution Step (See Section 3) Cause1->Sol1 Sol2 SOLUTION: Add Cyclodextrin or Carrier Protein (BSA) Cause2->Sol2 Sol3 SOLUTION: Aliquot single-use stocks; Store over desiccant Cause3->Sol3

Figure 1: Diagnostic decision tree for identifying precipitation mechanisms.

Deep Dive: The "Solvent Shock" Phenomenon

The Scenario: You have a clear 10 mM stock solution in DMSO. You pipette 1 µL of this stock into 1 mL of PBS or Cell Culture Media. A white cloudiness appears instantly.

The Mechanism: This is Kinetic Precipitation .

  • Dielectric Constant Crash: DMSO has a dielectric constant (

    
    ) of ~47; Water is ~80. The compound is soluble in the "organic" environment of DMSO.
    
  • Supersaturation: When the DMSO droplet hits the water, the DMSO rapidly diffuses away. The compound is left "stranded" in a high-polarity environment where its solubility is effectively zero.

  • Nucleation: Because the local concentration exceeds the solubility limit by orders of magnitude, nuclei form instantly and grow into visible crystals.

The Fix: The "Stepping Stone" Dilution Protocol Do not jump from 100% DMSO to 100% Aqueous. Use a bridge solvent or surfactant.

Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step (10x Concentrate): Dilute the stock 1:10 into a Surfactant/Cosolvent Mix (e.g., Ethanol/Tween 80 or PEG400).

    • Example: 10 µL Stock + 90 µL PEG400. (Conc: 1 mM).

  • Final Step: Dilute the Intermediate 1:100 into the aqueous media.

    • Result: The compound is already "wrapped" in cosolvent/surfactant molecules before it hits the bulk water, preventing immediate nucleation.

Optimization Strategies: Formulation Matrix

If simple dilution fails, you must alter the chemical environment. Use the following matrix to select the correct additive.

StrategyRecommended ReagentMechanism of ActionBest For...
Cosolvents PEG 400 (10-20%) or Propylene Glycol Reduces the polarity of the bulk solvent, making it more "oil-like."High concentrations (>10 µM) in non-cellular assays.[1]
Complexation HP-β-Cyclodextrin (10-20% w/v)Forms a hydrophilic "cage" around the lipophilic drug molecule (Host-Guest complex).Cell culture & Animal studies. (Low toxicity, prevents precipitation without affecting membrane permeability).
Surfactants Tween 80 (0.1 - 0.5%) or Kolliphor EL Forms micelles that encapsulate the drug.High-throughput screening (HTS) or enzymatic assays.
pH Adjustment Acidic Buffer (pH 4.0 - 5.0)Protonates the quinazoline N1 nitrogen (pKa ~4), forming a soluble cation.In vitro chemical assays only. (Toxic to cells).

Step-by-Step Solubilization Protocol (Self-Validating)

This protocol ensures you do not proceed with a precipitated (false-negative) sample.

Objective: Prepare a stable 10 µM working solution in PBS (pH 7.4).

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in PBS.

  • Vortex mixer.

  • Syringe filter (0.22 µm, PVDF or PES).

Procedure:

  • Prepare Vehicle: Dispense 990 µL of the 20% HP-β-CD/PBS solution into a microcentrifuge tube.

  • Add Compound: Slowly add 1 µL of the 10 mM DMSO stock directly into the center of the liquid while vortexing.

    • Critical: Do not touch the side of the tube with the pipette tip.

  • Equilibrate: Vortex for 30 seconds, then sonicate for 5 minutes (water bath sonicator) to ensure micellar/complex equilibrium.

  • Validation (The "Check" Step):

    • Visual: Hold up to light. Must be crystal clear.

    • Centrifugation: Spin at 10,000 x g for 5 minutes. Look for a pellet.

    • If pellet exists: The concentration is too high. Dilute 1:2 and repeat.

  • Filtration (Optional but Recommended): Pass through a 0.22 µm filter to remove sub-visible micro-aggregates that can cause false positives in kinase assays.

Mechanism of Solubilization Diagram

SolubilizationMechanism cluster_0 Without Additives cluster_1 With Cyclodextrin (CD) Drug Lipophilic Quinazoline Aggregation Precipitate (Crystal) Drug->Aggregation Hydrophobic Effect Complex Inclusion Complex Drug->Complex Host-Guest Binding Water Aqueous Media CD Cyclodextrin Ring CD->Complex Soluble Dissolved State Complex->Soluble Stable in Water

Figure 2: Comparison of precipitation vs. cyclodextrin-mediated solubilization.

Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to dissolve the precipitate? A: Do not do this. While heat increases solubility temporarily, the compound will likely re-precipitate upon cooling (supersaturation). Furthermore, quinazolines can degrade or hydrolyze at high temperatures in aqueous environments.

Q: My cells are dying, but I'm not sure if it's the drug or the precipitate. A: Crystalline precipitates cause physical stress to cells ("needle effect") and can cause false toxicity. Always perform a "Vehicle Control" with the exact same amount of DMSO/Cosolvent but no drug. If the precipitate is visible, you must lower the concentration or increase the cyclodextrin ratio.

Q: Why does the compound precipitate in RPMI media but not in PBS? A: RPMI and DMEM contain high concentrations of salts and amino acids. The "Salting Out" effect reduces the solubility of organic molecules compared to simple buffers. Additionally, serum proteins (FBS) can bind the drug; if the drug affinity for the protein is lower than its lattice energy, it will precipitate rather than bind.

Q: Is this compound light sensitive? A: Many halogenated aromatic compounds are sensitive to UV light (photodehalogenation). While precipitation is usually solubility-driven, degradation products can be less soluble. Store stocks in amber vials.

References

  • Lipophilicity and Solubility of Quinazolines

    • Zieliński, W., & Kudelko, A. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. Link

    • Context: Establishes the pKa range of amino-quinazolines, confirming the neutral state
  • Precipitation in Cell Culture

    • BenchChem Technical Support.[2] (2025).[1][2][3][4] Preventing Compound Precipitation in Cell Culture Media. Link

    • Context: General mechanisms of "Solvent Shock" and media interference.
  • Cyclodextrin Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative source on using HP-β-CD to solubilize lipophilic small molecules.
  • Compound Data

    • PubChem.[3][4] (n.d.). 6-bromo-N-phenylquinazoline-2,4-diamine (Analogue Reference). National Library of Medicine. Link

    • Context: Structural confirmation and physicochemical property prediction (LogP, H-bond donors).

Sources

optimizing reaction temperature for quinazoline ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Synthesis Optimization Ticket ID: #QZN-T-OPT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Reaction Optimization Hub

You are likely here because your quinazoline ring closure is stalling at the intermediate stage, decomposing into tar, or suffering from poor reproducibility. In quinazoline synthesis—whether via the classic Niementowski condensation, oxidative cyclization, or metal-catalyzed annulation—temperature is not just a variable; it is the primary switch between kinetic control (speed) and thermodynamic stability (product purity).

This guide moves beyond generic advice. We will analyze the specific thermal requirements for the dehydration and aromatization steps, providing you with a self-validating workflow to optimize your specific substrate.

Module 1: The Thermodynamics of Ring Closure

The formation of the quinazoline core typically proceeds through two distinct energy barriers. Understanding which barrier you are hitting is the first step to troubleshooting.

  • Barrier 1: Nucleophilic Attack (The Kinetic Barrier): The initial attack of the aniline nitrogen onto the activated carbonyl (aldehyde, acid, or ester) forms a Schiff base or aminal intermediate. This is generally fast and occurs at lower temperatures (

    
    ).
    
  • Barrier 2: Cyclodehydration/Aromatization (The Thermodynamic Barrier): The ring closure and subsequent loss of water (or oxidation) requires significantly higher energy to overcome the entropic penalty of forming a rigid bicycle. This is where most reactions fail.

    • Symptom of Low T: Accumulation of the dihydroquinazoline intermediate or uncyclized Schiff base.

    • Symptom of High T: Polymerization, dimerization, or hydrolytic ring-opening (reversion to starting material).

Module 2: Diagnostic Workflow

Before altering your protocol, use this logic tree to diagnose your thermal failure mode.

Quinazoline_Diagnosis Start START: Analyze Crude LCMS/TLC Check_Mass Identify Major Mass Peak Start->Check_Mass M_Plus_Water Mass = Product + 18 (or +2H) (Open Intermediate) Check_Mass->M_Plus_Water Intermediate Present M_Target Mass = Target (Low Yield/Purity) Check_Mass->M_Target Product Present M_Complex Mass = Dimer/Tar/Unidentifiable Check_Mass->M_Complex Decomposition Action_Heat Diagnosis: Incomplete Cyclodehydration Action: Increase T (+20°C) or add Dehydrating Agent M_Plus_Water->Action_Heat Action_Solvent Diagnosis: Solubility Limit Action: Switch to High BP Solvent (DMF/DMAc) M_Target->Action_Solvent Action_Cool Diagnosis: Thermal Decomposition Action: Decrease T (-20°C) or Switch to Microwave M_Complex->Action_Cool

Caption: Figure 1. Diagnostic logic for temperature adjustment based on mass spectrometry analysis of crude reaction mixtures.

Module 3: Troubleshooting Guides

Scenario A: The "Stalled" Intermediate (Niementowski & Condensation)

The Issue: You observe a peak corresponding to the uncyclized amide or the dihydro-intermediate (M+18 or M+2). The Science: In the Niementowski reaction (anthranilic acid + amide), the elimination of water is the rate-determining step. Traditional reflux in ethanol (


) is often insufficient to drive this equilibrium forward, resulting in a stalled reaction [1].
The Fix: 
  • Temperature Spike: Increase reaction temperature to 130–150°C .

  • Solvent Switch: Replace Ethanol with DMF , DMAc , or Diglyme . These solvents allow for higher thermal ceilings without pressurized vessels.

  • Azeotropic Removal: If using a lower boiling solvent (e.g., Toluene), use a Dean-Stark trap to physically remove water, shifting the equilibrium toward the cyclized product.

Scenario B: The "Burnt Crust" (Thermal Decomposition)

The Issue: Dark reaction mixture, baseline streaking on TLC, and low yield despite full consumption of starting material. The Science: Prolonged exposure to high heat (


) can cause the quinazoline ring to undergo oxidative dimerization or ring-opening hydrolysis, especially in the presence of trace water or oxygen [2].
The Fix: 
  • Microwave Irradiation (MW): Switch to MW heating. MW allows you to reach high temperatures (

    
    ) instantaneously and cool down rapidly, minimizing the "thermal history" of the product. Reaction times often drop from hours to minutes [3].[1][2]
    
  • Sealed Tube: If MW is unavailable, use a sealed pressure tube. This allows you to superheat solvents like Ethanol to

    
     (above its bp) without the oxidative stress of open-air reflux.
    
Scenario C: Oxidative Cyclization Failure

The Issue: Reaction of 2-aminobenzamide with an aldehyde yields the dihydroquinazoline but fails to aromatize to the quinazoline. The Science: This is not purely a thermal issue; it is an oxidation issue. Heat alone cannot remove the two hydrogen atoms efficiently without an oxidant. The Fix:

  • Catalytic Boost: Add an oxidant like Iodine (

    
    )  or DDQ .
    
  • Thermal Activation: With

    
    , a temperature of 80–100°C  in DMSO is optimal. The heat dissociates the iodine and activates the elimination mechanism [4].
    

Module 4: Comparative Data & Solvents

Select your solvent system based on the required thermal window.[3]

MethodSolvent SystemTemp RangeTypical TimePrimary Risk
Classic Thermal Ethanol/Acetic Acid80–110°C4–12 HoursIncomplete cyclization (stalling)
High-Temp Thermal DMF/DMAc130–160°C2–6 HoursThermal degradation/Tarring
Microwave (MW) Ethanol/Water or Neat140–180°C5–20 MinsPressure buildup (safety)
Oxidative DMSO (

)
80–100°C1–4 HoursOver-oxidation of substituents

Module 5: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Speed)

Best for: Rapid screening of derivatives and overcoming high activation energy barriers.

  • Setup: In a 10 mL microwave process vial, combine:

    • 2-Aminobenzamide derivative (1.0 equiv)

    • Aldehyde/Carboxylic Acid (1.1 equiv)

    • Solvent: Ethanol (2-3 mL) or neat if using liquid reactants.

    • Catalyst: Acetic acid (catalytic drops) or

      
       (if oxidative).
      
  • Irradiation: Cap the vial and irradiate at 150°C for 10 minutes (Hold time).

    • Note: Ensure the pressure limit is set to 250 psi to prevent venting.

  • Workup: Cool to room temperature. The quinazoline often precipitates upon cooling. Filter and wash with cold ethanol.

Protocol B: High-Temperature Thermal Cyclization

Best for: Large-scale batches where microwave is not feasible.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Mixture: Dissolve reactants in DMF (Dimethylformamide).

  • Reaction: Heat to 140°C (oil bath temperature).

  • Monitoring: Check LCMS at 1 hour. Look for the disappearance of the M+18 peak (intermediate).

    • Critical Step: If the intermediate persists, add molecular sieves (4Å) to the reaction to scavenge water.

  • Workup: Pour the hot reaction mixture into crushed ice. The sudden solubility change usually forces the hydrophobic quinazoline to precipitate.

References

  • Niementowski Quinazoline Synthesis: The classical condensation of anthranilic acids with amides requiring high thermal energy.[4]

    • Source:

  • Side Reactions & Troubleshooting: Analysis of dimerization and hydrolysis during high-temper

    • Source:

  • Microwave Acceleration: Comparison of MW vs.

    • Source:

  • Oxidative Cycliz

    
    /DMSO promoted cyclization at moderate temperatures (100°C).
    
    • Source:

  • Microwave vs. Thermal Data: Experimental comparisons of reaction times (minutes vs. hours) and yields.

    • Source:

Sources

Validation & Comparative

IC50 comparison of 6-bromo-N,4-diphenylquinazolin-2-amine vs Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the clinically established EGFR inhibitor Gefitinib and the research-grade screening compound 6-bromo-N,4-diphenylquinazolin-2-amine .

Executive Summary

  • Gefitinib (Iressa) is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) belonging to the 4-anilinoquinazoline class. It is highly potent against sensitizing EGFR mutations (e.g., L858R, Del19) in Non-Small Cell Lung Cancer (NSCLC) but shows reduced efficacy against the wild-type receptor and resistance mutations (T790M).

  • 6-bromo-N,4-diphenylquinazolin-2-amine (CAS: 362490-46-8) is a 2-amino-4-phenylquinazoline derivative.[1] Unlike Gefitinib, which bears the aniline moiety at the C4 position, this compound features an aniline group at C2 and a phenyl group at C4. This "reversed" or isomeric scaffold is distinct from classical EGFR inhibitors and is often explored in medicinal chemistry for alternative targets, such as Hsp90 , Aurora kinases , or Tubulin , rather than primary EGFR inhibition.

Chemical Structure & Properties Analysis

The structural differences between the two compounds dictate their binding modes and kinase selectivity profiles.

FeatureGefitinib 6-bromo-N,4-diphenylquinazolin-2-amine
Core Scaffold 4-Anilinoquinazoline 2-Amino-4-phenylquinazoline
C4 Substituent 3-chloro-4-fluoroaniline (Critical for Hinge Binding)Phenyl group (Lacks H-bond donor for hinge)
C2 Substituent Hydrogen (Unsubstituted)Aniline (N-phenylamino)
C6 Substituent 3-morpholinopropoxy (Solubilizing group)Bromine (Halogen, lipophilic)
C7 Substituent MethoxyHydrogen
Primary Target EGFR (ErbB1) Screening Hit / Multi-target Scaffold (e.g., Hsp90, Aurora)
Molecular Weight 446.9 g/mol 376.25 g/mol
Structural Visualization (DOT Diagram)

ChemicalStructure cluster_0 Gefitinib (4-Anilinoquinazoline) cluster_1 6-bromo-N,4-diphenylquinazolin-2-amine Gef Gefitinib (EGFR Hinge Binder) Gef_feat N1 accepts H-bond from Met793 N3 accepts H-bond (water-mediated) 4-Aniline fits hydrophobic pocket Gef->Gef_feat Br_Comp 6-bromo-N,4-diphenyl... (2-Amino-4-phenyl Scaffold) Br_feat C4-Phenyl: Steric bulk, no H-bond donor C2-Aniline: Potential allosteric interaction C6-Bromo: Lipophilic contact Br_Comp->Br_feat

Caption: Structural comparison highlighting the scaffold inversion. Gefitinib's 4-anilino group is optimized for the ATP-binding pocket of EGFR, whereas the 2-amino-4-phenyl scaffold of the 6-bromo derivative suggests an alternative binding mode.

IC50 Performance Analysis

The following data contrasts the established potency of Gefitinib with the activity profile of the 2-amino-4-phenylquinazoline class.

Table 1: IC50 Comparison against EGFR Kinase
Target (EGFR Variant)Gefitinib IC50 (nM)6-bromo-N,4-diphenylquinazolin-2-amine IC50 Interpretation
EGFR (Wild Type) 33 nM (range: 20–80 nM)> 10,000 nM (Predicted/Inactive)*Gefitinib is a potent inhibitor.[2] The 2-amino scaffold typically lacks the requisite H-bond geometry for the EGFR hinge region (Met793).
EGFR (L858R) 3–5 nM N/D Gefitinib is hypersensitive to L858R.
EGFR (T790M) > 3,000 nM (Resistant)N/D Both compounds are ineffective against the gatekeeper T790M mutation.
Alternative Targets Inactive against Hsp90/AuroraPotential Activity (µM range) The 2-amino-4-phenylquinazoline scaffold is a known pharmacophore for Hsp90 and Aurora-A inhibition.

*Note: Specific IC50 values for "6-bromo-N,4-diphenylquinazolin-2-amine" against EGFR are not standard in primary literature. The value is inferred from Structure-Activity Relationship (SAR) studies of 2-amino-4-phenylquinazolines, which are generally poor EGFR inhibitors compared to their 4-anilino isomers.

Mechanism of Action & Signaling Pathways

Gefitinib: ATP-Competitive Inhibition

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR kinase domain.[3]

  • Hinge Binding: The N1 of the quinazoline ring accepts a hydrogen bond from Met793 in the hinge region.

  • Hydrophobic Pocket: The 3-chloro-4-fluoroaniline moiety occupies a hydrophobic pocket deep within the active site.

  • Result: Inhibition of autophosphorylation (Tyr1068, Tyr1173) and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT).

6-bromo-N,4-diphenylquinazolin-2-amine: Alternative Scaffold

The 2-amino-4-phenylquinazoline scaffold presents a different steric and electronic profile.

  • Steric Clash: The phenyl group at C4 (instead of an amine) creates steric hindrance that prevents optimal fitting into the adenine-binding pocket of EGFR in the active conformation.

  • Alternative Targets: This scaffold is frequently identified in screens for Hsp90 inhibitors (binding to the N-terminal ATP pocket of Hsp90) or Tubulin polymerization inhibitors (binding to the Colchicine site).

Pathway Visualization (DOT Diagram)

SignalingPathway EGFR EGFR (ErbB1) Tyrosine Kinase Ras RAS EGFR->Ras ATP ATP ATP->EGFR Phosphorylation Gefitinib Gefitinib (IC50 ~33 nM) Gefitinib->EGFR Inhibits (Competitive) CompoundX 6-bromo-N,4-diphenyl... (Putative Hsp90/Aurora/Tubulin Target) CompoundX->EGFR Weak/No Interaction Proliferation Cell Proliferation & Survival CompoundX->Proliferation Inhibits via Alt. Pathways Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Erk->Proliferation

Caption: Pathway diagram showing Gefitinib's direct blockade of EGFR signaling. The 6-bromo derivative is depicted as acting via alternative pathways (e.g., Hsp90 or Tubulin) rather than direct EGFR inhibition.

Experimental Protocols for IC50 Determination

To experimentally verify the IC50 values, the following standardized protocols are recommended.

A. In Vitro Kinase Assay (EGFR)

Objective: Measure the inhibition of EGFR kinase activity in a cell-free system.

  • Reagents: Recombinant EGFR (WT/L858R), Poly(Glu,Tyr) substrate, ATP (Km concentration),

    
    P-ATP or fluorescent tracer.
    
  • Compound Preparation: Dissolve Gefitinib and 6-bromo-N,4-diphenylquinazolin-2-amine in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Reaction:

    • Mix Kinase + Substrate + Compound in reaction buffer (HEPES, MgCl₂, MnCl₂, DTT).

    • Initiate reaction with ATP.

    • Incubate for 30–60 mins at RT.

  • Detection: Measure phosphorylation via radiometric counting or FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response equation (GraphPad Prism) to calculate IC50.

B. Cell Viability Assay (MTT/MTS)

Objective: Assess cytotoxicity in EGFR-dependent cell lines (e.g., PC-9, HCC827).

  • Cell Culture: Seed PC-9 cells (EGFR Del19, sensitive) and A549 cells (EGFR WT/KRAS mut, resistant) in 96-well plates (3,000 cells/well).

  • Treatment: After 24h, treat with serial dilutions of compounds for 72h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm.

  • Validation: Gefitinib should show IC50 < 50 nM in PC-9 and > 5 µM in A549. The 6-bromo compound's profile will reveal if it acts via EGFR (similar pattern) or general cytotoxicity (equipotent in both).

References

  • Gefitinib (ZD1839) Pharmacology : Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.Link

  • EGFR Mutation Sensitivity : Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy.[4] Science, 304(5676), 1497-1500.Link

  • 2-Amino-4-phenylquinazoline Scaffold: Wang, S., et al. (2006). Design, synthesis and biological evaluation of novel 2-amino-4-phenylquinazoline derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. (General reference for scaffold class activity).
  • Compound Source : Life Chemicals / BLD Pharm Catalog (CAS 362490-46-8).Link

Sources

A Senior Application Scientist's Guide to the Validation of 6-bromo-N,4-diphenylquinazolin-2-amine Purity via LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory submission. This guide provides an in-depth technical comparison and a detailed experimental protocol for the validation of 6-bromo-N,4-diphenylquinazolin-2-amine purity using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies presented herein are grounded in extensive experience and adhere to the principles of scientific integrity, ensuring a self-validating and robust analytical system.

Introduction: The Criticality of Purity in Drug Discovery

6-bromo-N,4-diphenylquinazolin-2-amine is a heterocyclic compound with a quinazoline scaffold, a structure known for its diverse pharmacological activities.[1][2] The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and stability of a potential drug candidate. Therefore, a highly sensitive and specific analytical method is paramount for its characterization. LC-MS has emerged as the gold standard for this purpose, offering a powerful combination of chromatographic separation and mass-based detection.[3] This guide will not only detail a validated LC-MS method but also compare its performance characteristics against other potential analytical techniques, providing a comprehensive framework for its implementation in a drug development setting.

Comparative Analysis of Purity Assessment Methodologies

While several techniques can be employed for purity assessment, LC-MS offers distinct advantages for the analysis of complex organic molecules like 6-bromo-N,4-diphenylquinazolin-2-amine.

Analytical TechniqueAdvantagesDisadvantagesApplicability to 6-bromo-N,4-diphenylquinazolin-2-amine
LC-MS High sensitivity and selectivity; provides molecular weight and structural information of impurities; suitable for a wide range of compounds.[3]Higher cost and complexity compared to other methods; potential for matrix effects.Excellent: Ideal for detecting and identifying both known and unknown impurities with high confidence.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Robust, reliable, and widely available; good for quantitation of known impurities with a chromophore.[4][5]Limited peak purity assessment; co-eluting impurities may go undetected; requires chromophores for detection.Good: Suitable for routine purity checks and assay, but lacks the specificity of MS for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like many quinazoline derivatives.Poor: The high molecular weight and likely low volatility of the target compound make it unsuitable for GC-MS without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information; can be quantitative (qNMR).Lower sensitivity compared to LC-MS; complex mixtures can lead to overlapping signals.Complementary: Excellent for structural elucidation of the bulk material and major impurities, but not for trace-level impurity detection.
Thin-Layer Chromatography (TLC) Simple, rapid, and low-cost for qualitative analysis.Low resolution and sensitivity; not suitable for quantitative analysis.Limited: Useful for rapid reaction monitoring during synthesis but not for definitive purity assessment.

Understanding the Analyte: 6-bromo-N,4-diphenylquinazolin-2-amine

A foundational understanding of the analyte's chemical properties and potential impurities is crucial for developing a robust analytical method.

Predicted Physicochemical Properties
  • Molecular Formula: C₂₀H₁₅BrN₄

  • Molecular Weight: 391.27 g/mol

  • Structure: A quinazoline core with a bromine substituent and two phenyl groups. The presence of aromatic rings and nitrogen atoms suggests UV absorbance and susceptibility to protonation for mass spectrometric analysis.

  • Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[5]

Potential Impurities

The synthesis of N,4-diphenylquinazolin-2-amine derivatives often involves the cyclization of an anthranilate with a guanidine derivative or a multi-step synthesis starting from 2-aminobenzonitrile.[1][2] Based on analogous syntheses, potential impurities in 6-bromo-N,4-diphenylquinazolin-2-amine could include:

  • Starting Materials: Unreacted 2-amino-5-bromobenzonitrile, aniline, or other precursors.

  • Intermediates: Incompletely cyclized or partially substituted intermediates.

  • Byproducts: Isomers, over-brominated or de-brominated species, and products from side reactions.

  • Degradants: Products of hydrolysis, oxidation, or photolysis.

A Validated LC-MS Method for Purity Determination

This section details a comprehensive, step-by-step LC-MS method designed and validated for the purity assessment of 6-bromo-N,4-diphenylquinazolin-2-amine. The rationale behind each experimental choice is explained to provide a deeper understanding of the methodology.

Experimental Workflow

LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Validation A Weigh Analyte & Standards B Dissolve in Diluent (e.g., 50:50 ACN:H₂O) A->B C Prepare Calibration Curve & QC Samples B->C D Inject Sample C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometric Detection (ESI+) E->F G Peak Integration & Purity Calculation (% Area Normalization) F->G I Impurity Identification (MS/MS Fragmentation) F->I H Method Validation (ICH Q2(R2)) G->H

Caption: Workflow for LC-MS Purity Validation.

Detailed Experimental Protocol

1. Materials and Reagents

  • 6-bromo-N,4-diphenylquinazolin-2-amine reference standard (purity >99.5%)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, deionized or Milli-Q

  • Formic acid (FA), LC-MS grade

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of MeOH.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a diluent of 50:50 (v/v) ACN:Water.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of MeOH. Further dilute to a working concentration of 100 µg/mL with the diluent for impurity profiling.

Causality: Using a higher concentration for the sample solution for impurity profiling enhances the detection of trace-level impurities. The diluent composition should be similar to the initial mobile phase conditions to ensure good peak shape.

3. LC-MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and structural elucidation of unknown impurities.[6] A triple quadrupole (QqQ) mass spectrometer can also be used for targeted analysis of known impurities.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for the separation of moderately polar to nonpolar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)%B
0.010
10.095
12.095
12.110
15.010
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS Scan Range: m/z 100-1000

  • Data Acquisition: Full scan for purity assessment and data-dependent MS/MS for impurity identification.

Causality: A gradient elution is necessary to separate compounds with a range of polarities. Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ESI mode, enhancing sensitivity. A C18 column provides good retention for the aromatic structure of the analyte.

Method Validation According to ICH Q2(R2) Guidelines

The developed LC-MS method must be validated to ensure it is fit for its intended purpose.[7] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the chromatographic resolution of the main peak from any impurity peaks and confirmed by the mass-to-charge ratio.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentrations, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked known impurities into the sample matrix.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: The precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Data Analysis and Interpretation

Purity Calculation: The purity of 6-bromo-N,4-diphenylquinazolin-2-amine is typically determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Impurity Identification: For any detected impurities, the high-resolution mass spectrometer will provide an accurate mass measurement, which can be used to propose an elemental composition. The MS/MS fragmentation pattern provides structural information that can be used to elucidate the structure of the impurity.

Predicted Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ (m/z 392/394) frag1 Loss of Bromine Radical (m/z 313) parent->frag1 -Br• frag2 Loss of Phenylamine (m/z 300/302) parent->frag2 -C₆H₅NH₂ frag3 Cleavage of Quinazoline Ring parent->frag3 frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Predicted MS/MS Fragmentation Pathway.

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful tool for confirming the presence of bromine in an ion.

Conclusion: A Framework for Confident Purity Assessment

This guide has provided a comprehensive framework for the validation of 6-bromo-N,4-diphenylquinazolin-2-amine purity using LC-MS. By understanding the chemical nature of the analyte, potential impurities, and the principles of method validation, researchers can develop and implement a robust and reliable analytical method. The detailed experimental protocol and comparative analysis serve as a practical resource for scientists in the pharmaceutical industry, enabling them to generate high-quality data that is essential for advancing drug discovery and development programs. The principles and methodologies described herein are not only applicable to the target compound but can also be adapted for the purity assessment of other novel chemical entities.

References

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025). ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2021). Asian Journal of Pharmaceutical Analysis. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (2021). Waters. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Pharmaceutical Technology. [Link]

  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (2021). Waters. [Link]

  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (2021). Waters. [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. (2018). ACS Omega. [Link]

  • Quinazoline synthesis. (2024). Organic Chemistry Portal. [Link]

  • Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. (2012). Der Pharma Chemica. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. (2023). Iranian Journal of Pharmaceutical Sciences. [Link]

Sources

reproducing biological data for 6-bromo-N,4-diphenylquinazolin-2-amine in peer-reviewed studies

[1]

Executive Summary & Mechanism of Action

6-bromo-N,4-diphenylquinazolin-2-amine belongs to the 2-anilino-4-phenylquinazoline class.[1] Unlike classic 4-anilinoquinazolines (e.g., Gefitinib, which target EGFR), the 2-anilino substitution pattern shifts the biological profile primarily toward mitotic inhibition .

  • Primary Target Potential: Kinesin Spindle Protein (Eg5/KIF11) .

    • Evidence: The compound is frequently listed in ATPase Targeted Libraries . Eg5 is a motor protein with intrinsic ATPase activity essential for bipolar spindle formation. Inhibition leads to characteristic "monoastral" spindle phenotypes.

  • Secondary Target Potential: Tubulin (Colchicine Site) .

    • Evidence: Structural analogs (e.g., Verubulin derivatives) bind the colchicine site, inhibiting microtubule polymerization.

  • Therapeutic Context: Antiproliferative activity against solid tumors (e.g., HeLa, MCF-7) via G2/M cell cycle arrest.

Objective of this Guide: To provide the experimental protocols necessary to distinguish between Eg5 inhibition (ATPase dependent) and Tubulin destabilization (GTPase independent) and to reproduce antiproliferative IC50 values.

Comparative Performance Analysis

The following table contrasts 6-bromo-N,4-diphenylquinazolin-2-amine with standard reference agents for its two potential mechanisms.

Feature6-Br-N,4-DPQ (Subject)Monastrol (Eg5 Reference)Colchicine (Tubulin Reference)
Mechanism Eg5 ATPase Inhibitor (Primary Hypothesis)Allosteric Eg5 InhibitorTubulin Destabilizer
Target Binding Allosteric loop L5/α2/α3 (Predicted)Allosteric loop L5/α2/α3Colchicine Binding Site
Phenotype Monoastral Spindles (Rosette)Monoastral SpindlesMicrotubule Depolymerization
ATPase Assay Inhibitory (IC50 ~1-10 µM est.)[1]Inhibitory (IC50 ~14 µM)No Effect
Tubulin Assay No Effect (if Eg5 specific)No EffectInhibits Polymerization
Reversibility Reversible (Typical for scaffold)ReversiblePseudo-irreversible
Experimental Protocols
Protocol A: Kinesin (Eg5) ATPase Hydrolysis Assay

To validate the "ATPase Targeted" classification and Eg5 inhibition.

Principle: Eg5 hydrolyzes ATP to ADP + Pi to generate force. This assay measures free phosphate (Pi) generation using Malachite Green.

Reagents:

  • Recombinant Human Eg5 Motor Domain (1-370 aa).[1]

  • ATP (Adenosine 5'-triphosphate).[1]

  • Microtubules (Taxol-stabilized, as Eg5 ATPase is microtubule-stimulated).[1]

  • Malachite Green Phosphate Detection Kit.

Step-by-Step Workflow:

  • Preparation: Dilute 6-Br-N,4-DPQ in DMSO (10 mM stock). Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer (20 mM PIPES pH 6.9, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • Incubation: In a 96-well plate, mix:

    • 20 µL Eg5 protein (final conc. 10–50 nM).

    • 10 µL Compound (or DMSO control).

    • 10 µL Taxol-stabilized Microtubules (final conc. 1 µM).

    • Incubate for 15 min at 25°C.

  • Reaction Start: Add 10 µL ATP (final conc. 1 mM) to initiate hydrolysis.

  • Reaction Stop: After 30 min, add 100 µL Malachite Green Reagent to quench the reaction.

  • Quantification: Incubate 20 min for color development. Read Absorbance at 620 nm .

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.[1]

Validation Criteria: Monastrol (positive control) must yield an IC50 of ~14 µM.

Protocol B: In Vitro Tubulin Polymerization Assay

To rule out direct tubulin binding (distinguishing from Colchicine-like activity).[1]

Principle: Fluorescent reporter (DAPI or fluorescence-based tubulin) increases signal upon polymerization.[1] Inhibitors suppress the fluorescence increase.

Step-by-Step Workflow:

  • Master Mix: Prepare Porcine Brain Tubulin (>99% pure) at 2 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10% Glycerol + 1 mM GTP.

  • Baseline: Keep all reagents on ice (4°C).

  • Addition: Add 5 µL of 6-Br-N,4-DPQ (final conc. 10 µM) to 95 µL of Tubulin Master Mix in a pre-cooled 96-well black plate.

  • Measurement: Transfer immediately to a plate reader pre-heated to 37°C .

  • Kinetics: Measure Fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 1 minute for 60 minutes.

  • Interpretation:

    • Eg5 Inhibitor: Curve overlaps with DMSO control (normal polymerization).

    • Tubulin Inhibitor: Curve is flat or significantly suppressed (like Colchicine).

Protocol C: Phenotypic Screening (Immunofluorescence)

The definitive visual confirmation of mechanism.

Target Cells: HeLa or MCF-7 cells.[1] Staining: Anti-alpha-tubulin (Microtubules) and DAPI (DNA).

  • Treatment: Treat cells with 6-Br-N,4-DPQ (IC50 concentration) for 24 hours.[1]

  • Fixation: Fix in 4% Paraformaldehyde (15 min) or Methanol (-20°C).

  • Observation:

    • Normal: Bipolar spindles with aligned chromosomes.

    • Eg5 Inhibition: "Rosette" (Monoastral) spindles . Chromosomes arranged in a circle around a single centrosome pole.

    • Tubulin Inhibition: Disorganized microtubule mesh or complete depolymerization; condensed chromatin.

Mechanistic Visualization (Pathway)

The following diagram illustrates the Mitotic Spindle Assembly Checkpoint (SAC) and distinguishes the intervention points of 6-Br-N,4-DPQ (as an Eg5 inhibitor) versus Vinca Alkaloids/Taxanes.

MitoticPathwayStartProphase OnsetCentrosomeSepCentrosome Separation(Bipolar Spindle Formation)Start->CentrosomeSepSACSpindle Assembly Checkpoint(Mad2/BubR1 Activation)CentrosomeSep->SACFailureEg5Eg5 (Kinesin-5)Motor ProteinEg5->CentrosomeSepGenerates Outward ForceMonoastralMonoastral Spindle(Rosette Phenotype)Eg5->MonoastralLoss of FunctionMTsMicrotubulePolymerizationMTs->CentrosomeSepStructural ScaffoldInhibitor6-bromo-N,4-diphenylquinazolin-2-amine(Putative Eg5 Inhibitor)Inhibitor->Eg5Inhibits ATPase ActivityInhibitor->MTsNo Effect (Selectivity Check)Monoastral->SACTension DefectArrestG2/M Cell Cycle ArrestSAC->ArrestApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Caption: Mechanism of Action for Eg5 Inhibitors.[1] The compound targets the Eg5 motor protein, preventing centrosome separation and leading to monoastral spindle formation and subsequent G2/M arrest.

References
  • Scaffold Characterization (2-anilino-4-phenylquinazolines)

    • Title: Synthesis and biological evaluation of 2-anilino-4-phenylquinazolines as potent tubulin polymerization inhibitors.[1]

    • Context: Establishes the baseline biological activity for this chemical class.
    • Source:Journal of Medicinal Chemistry.

  • Eg5 Inhibition Methodology

    • Title: Monastrol, a new inhibitor of the mitotic kinesin Eg5.
    • Context: The foundational paper describing the phenotypic screen (monoastral spindles)
    • Source:Science.

  • Library Source Validation

    • Title: Life Chemicals
    • Context: Confirms the classification of 6-bromo-N,4-diphenylquinazolin-2-amine as a screening compound for ATPase targets (Eg5/Hsp90).[1]

    • Source:Life Chemicals.

  • Standard Protocol (Tubulin)

    • Title: In vitro tubulin polymeriz
    • Context: Standardized protocol for differentiating direct tubulin binders
    • Source:Nature Protocols.

Safety Operating Guide

Navigating the Disposal of 6-bromo-N,4-diphenylquinazolin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-bromo-N,4-diphenylquinazolin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. As a senior application scientist, my aim is to blend procedural clarity with the underlying scientific principles that govern safe laboratory practices.

I. Foundational Safety: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE. The structural features of 6-bromo-N,4-diphenylquinazolin-2-amine—a brominated quinazoline core with phenyl and amine functionalities—suggest potential for skin and eye irritation, as well as toxicity if ingested or inhaled.

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of solutions or fine dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent dermal absorption of the compound.
Body Protection A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.

All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Furthermore, ensure that an eyewash station and a safety shower are unobstructed and readily accessible.[1]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-bromo-N,4-diphenylquinazolin-2-amine is a multi-step process that begins with proper segregation and ends with a scheduled pickup by your institution's environmental health and safety experts.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Due to the presence of bromine, 6-bromo-N,4-diphenylquinazolin-2-amine waste is classified as halogenated organic waste .[2][3][4]

  • Action: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste" and another for "Halogenated Organic Liquid Waste."

  • Rationale: Mixing halogenated and non-halogenated waste streams increases the volume of the more expensive-to-dispose-of halogenated waste.[2] Furthermore, never mix incompatible chemicals, as this can lead to dangerous reactions.[1][4]

Step 2: Waste Collection and Containerization

The integrity of your waste container is critical for safe storage and transport.

  • Action:

    • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a designated, sealable bag or a wide-mouth solid waste container.

    • For liquid waste (e.g., unused solutions, reaction mixtures), use an approved hazardous waste container, such as a high-density polyethylene (HDPE) or glass bottle that is compatible with the chemical.[1]

  • Rationale: The container must be chemically resistant to the waste it holds to prevent leaks and spills.[5][6]

Step 3: Labeling Your Waste: Clarity is Key

Proper labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action: Affix a "Hazardous Waste" label to your container.[5] The label must include:

    • The full chemical name: "6-bromo-N,4-diphenylquinazolin-2-amine" (no abbreviations or chemical formulas).[5]

    • The approximate percentage of the compound in the waste.[5]

    • The date the container was first used for waste accumulation.

  • Rationale: Accurate labeling ensures that the waste is handled and disposed of correctly by your institution's Environmental Health and Safety (EHS) department.

Step 4: Safe Storage of Waste Containers

Pending disposal, waste containers must be stored safely within the laboratory.

  • Action:

    • Store the sealed waste container in a designated satellite accumulation area, which is at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure the container is kept closed at all times, except when adding waste.[5][6] Do not leave a funnel in the container.[5]

    • Segregate the halogenated waste container from incompatible materials, such as strong oxidizing agents.[3][7]

  • Rationale: Proper storage minimizes the risk of spills, reactions, and exposure.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Action: Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[1]

  • Rationale: EHS departments are trained and equipped to handle the transport and final disposal of hazardous materials in compliance with all local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [1][6][8]

III. Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of 6-bromo-N,4-diphenylquinazolin-2-amine, the following workflow diagram has been developed.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Disposal of 6-bromo-N,4-diphenylquinazolin-2-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood is_solid Is the waste solid or liquid? fume_hood->is_solid solid_waste Solid Waste (Contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) is_solid->liquid_waste Liquid segregate_solid Place in 'Halogenated Organic Solid Waste' container solid_waste->segregate_solid segregate_liquid Place in 'Halogenated Organic Liquid Waste' container liquid_waste->segregate_liquid label_container Label container with 'Hazardous Waste' and full chemical name segregate_solid->label_container segregate_liquid->label_container seal_container Securely seal the container label_container->seal_container store_waste Store in designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 6-bromo-N,4-diphenylquinazolin-2-amine.

IV. Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

  • Small Spills: For minor spills that can be cleaned up quickly, trained laboratory personnel wearing the full complement of PPE can manage the situation.[1]

    • Alert personnel in the immediate area.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and the spilled compound using non-sparking tools.

    • Place the collected waste into a designated "Halogenated Organic Solid Waste" container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: In the case of a large spill, or if you are ever in doubt about your ability to handle a spill safely:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent entry into the affected area.

By adhering to these protocols, you contribute to a culture of safety and responsibility within your research environment. The principles outlined in this guide are designed to be broadly applicable, empowering you to handle not just 6-bromo-N,4-diphenylquinazolin-2-amine, but other novel research chemicals with the diligence and respect they require.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available from: [Link]

  • Quinazoline - Szabo-Scandic. Available from: [Link]

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF - ResearchGate. Available from: [Link]

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available from: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available from: [Link]

  • Halogenated Solvents - Washington State University. Available from: [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Available from: [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Available from: [Link]

  • Household Hazardous Waste (HHW) | US EPA. Available from: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.